molecular formula C24H35NO B11999187 1,1-Diphenyl-2-methyl-3-(diisobutylamino)propanol CAS No. 14326-26-2

1,1-Diphenyl-2-methyl-3-(diisobutylamino)propanol

Cat. No.: B11999187
CAS No.: 14326-26-2
M. Wt: 353.5 g/mol
InChI Key: OYCAUCUATIWFIF-UHFFFAOYSA-N
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Description

3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol is an organic compound with a complex structure It is characterized by the presence of a diisobutylamino group, a methyl group, and two phenyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol typically involves multi-step organic reactions. One common method includes the alkylation of diisobutylamine with a suitable alkyl halide, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate compound to yield the desired propanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets. The diisobutylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diisobutylamine: A simpler compound with similar functional groups but lacking the phenyl groups.

    2-methyl-1,1-diphenyl-1-propanol: Similar structure but without the diisobutylamino group.

Uniqueness

3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both diisobutylamino and phenyl groups makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

14326-26-2

Molecular Formula

C24H35NO

Molecular Weight

353.5 g/mol

IUPAC Name

3-[bis(2-methylpropyl)amino]-2-methyl-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C24H35NO/c1-19(2)16-25(17-20(3)4)18-21(5)24(26,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,19-21,26H,16-18H2,1-5H3

InChI Key

OYCAUCUATIWFIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)CC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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